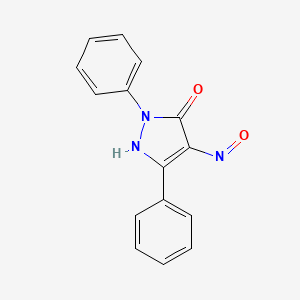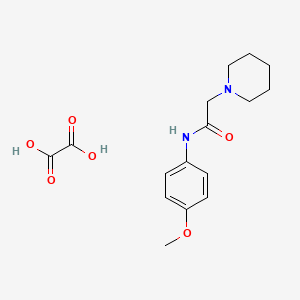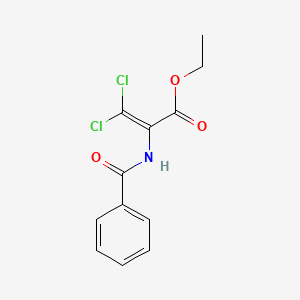
1,3-diphenyl-1H-pyrazole-4,5-dione 4-oxime
Vue d'ensemble
Description
1,3-diphenyl-1H-pyrazole-4,5-dione 4-oxime (DPPD) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and agriculture. DPPD is a versatile molecule that possesses unique structural features, making it an attractive target for researchers to study its properties and potential applications.
Mécanisme D'action
The mechanism of action of 1,3-diphenyl-1H-pyrazole-4,5-dione 4-oxime is not fully understood. However, it has been shown to possess antioxidant and anti-inflammatory properties, which are believed to be responsible for its potential therapeutic effects.
Biochemical and Physiological Effects:
1,3-diphenyl-1H-pyrazole-4,5-dione 4-oxime has been shown to possess various biochemical and physiological effects, including the ability to scavenge free radicals, inhibit the production of pro-inflammatory cytokines, and modulate the activity of various enzymes. These effects are believed to be responsible for its potential therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
1,3-diphenyl-1H-pyrazole-4,5-dione 4-oxime possesses various advantages and limitations for lab experiments. One of the advantages is its versatility, as it can be used in various fields, including medicine, agriculture, and material science. Another advantage is its relatively low toxicity, which makes it a safer alternative to other compounds. However, one of the limitations is its relatively low solubility, which can make it difficult to work with in certain applications.
Orientations Futures
There are many future directions for the study of 1,3-diphenyl-1H-pyrazole-4,5-dione 4-oxime. One direction is the development of new synthetic methods to improve the yield and purity of 1,3-diphenyl-1H-pyrazole-4,5-dione 4-oxime. Another direction is the investigation of its potential therapeutic effects in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, the development of new applications for 1,3-diphenyl-1H-pyrazole-4,5-dione 4-oxime in agriculture and material science is also an area of interest for future research.
Applications De Recherche Scientifique
1,3-diphenyl-1H-pyrazole-4,5-dione 4-oxime has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 1,3-diphenyl-1H-pyrazole-4,5-dione 4-oxime has been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In agriculture, 1,3-diphenyl-1H-pyrazole-4,5-dione 4-oxime has been shown to possess antifungal and insecticidal properties, making it a potential candidate for the development of new pesticides. In material science, 1,3-diphenyl-1H-pyrazole-4,5-dione 4-oxime has been shown to possess unique electronic properties, making it a potential candidate for the development of new electronic devices.
Propriétés
IUPAC Name |
4-nitroso-2,5-diphenyl-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2/c19-15-14(17-20)13(11-7-3-1-4-8-11)16-18(15)12-9-5-2-6-10-12/h1-10,16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKMKHLPHXUNRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)N(N2)C3=CC=CC=C3)N=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30392586 | |
| Record name | 4-nitroso-2,5-diphenyl-1H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30392586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49644758 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
62349-51-3 | |
| Record name | 4-nitroso-2,5-diphenyl-1H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30392586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[2,6-dinitro-4-(trifluoromethyl)phenyl]amino}-1-(4-nitrophenyl)ethanol](/img/structure/B3823160.png)



![[(6-nitro-1,3-benzodioxol-5-yl)hydrazono]malononitrile](/img/structure/B3823195.png)
![N-{3-[(4-methyl-1-piperazinyl)methyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide oxalate](/img/structure/B3823205.png)


![phenyl 2-[(4-chlorophenyl)sulfonyl]ethanesulfonate](/img/structure/B3823248.png)
![5-methyl-5-{3-[(3-methylbenzyl)oxy]phenyl}-2,4-imidazolidinedione](/img/structure/B3823249.png)
![5-{3-[(4-chlorobenzyl)oxy]phenyl}-5-methyl-2,4-imidazolidinedione](/img/structure/B3823253.png)


